9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-
Description
Chemical Structure and Properties
The compound 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- (CAS: 870119-69-0) features a carbazole core substituted at the 9-position with a phenyl group linked to an anthracene moiety. Its molecular formula is C₃₉H₂₇N, with a molecular weight of 509.64 g/mol . The anthracene and phenyl groups extend the π-conjugation, enhancing its electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors .
Properties
IUPAC Name |
9-[4-(10-phenylanthracen-9-yl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25N/c1-2-12-26(13-3-1)37-31-16-4-6-18-33(31)38(34-19-7-5-17-32(34)37)27-22-24-28(25-23-27)39-35-20-10-8-14-29(35)30-15-9-11-21-36(30)39/h1-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFZEYHQJJGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654860 | |
| Record name | 9-[4-(10-Phenylanthracen-9-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910647-23-3 | |
| Record name | 9-[4-(10-Phenylanthracen-9-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated phenyl-anthracenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, leading to modulation of signaling pathways. The compound’s unique structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Photophysical Properties
- Anthracene Derivatives : The anthracenyl group in 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- enhances charge transfer and fluorescence due to extended conjugation. Similar derivatives (e.g., CAS 870119-67-8) exhibit redshifted emission compared to simpler carbazoles .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 9-(2-Bromophenyl)-9H-carbazole) improve oxidative stability but may reduce fluorescence efficiency. Conversely, electron-donating groups (e.g., methoxy in 9-(4-Methoxyphenyl)-9H-carbazole) enhance luminescence .
- Pyrimidine-Based Derivatives : Compounds like 9-(Pyrimidin-2-yl)-9H-carbazole exhibit ultralong phosphorescence (up to 1.37 s) due to synergistic intra- and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
Structural and Crystallographic Insights
- Crystal Packing : Weak intermolecular interactions (e.g., C–H···π) dominate in carbazole derivatives, as seen in 9-(4-Methoxyphenyl)-9H-carbazole, where H···H (51.2%) and C···H (39.9%) contacts stabilize the crystal lattice .
- Steric Effects : Bulky substituents (e.g., tert-butyl in 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole) introduce steric hindrance, reducing aggregation and improving solubility .
Biological Activity
The compound 9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- (CAS No. 910647-23-3) is an intriguing member of the carbazole family, noted for its complex structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]- features a carbazole core linked to a phenyl-anthracenyl moiety. The synthesis typically employs multi-step organic reactions, notably the Suzuki-Miyaura cross-coupling reaction , which combines a boronic acid derivative of carbazole with a halogenated phenyl-anthracenyl compound under palladium catalysis.
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Reaction of carbazole derivative with phenyl-anthracenyl halide. |
| 2 | Purification via column chromatography. |
Biological Properties
Research indicates that 9H-Carbazole derivatives exhibit a range of biological activities , including anticancer, antimicrobial, and anti-inflammatory effects. Notably, these compounds have been investigated for their potential to interact with DNA and modulate cellular processes.
Anticancer Activity
Studies have shown that certain carbazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 9H-Carbazole have been reported to activate the p53 pathway in melanoma cells, leading to increased cell death without harming normal cells .
The biological activity of 9H-Carbazole is believed to stem from its ability to intercalate into DNA and disrupt normal cellular functions. This interaction can lead to:
- Modulation of signaling pathways.
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation in various cancer types .
Case Studies
- Antimicrobial Effects : A study highlighted the antibacterial properties of hydroxylated derivatives of carbazole, showing significant activity against various bacterial strains .
- Anticancer Research : Research on similar carbazole derivatives demonstrated selective toxicity towards melanoma cells while sparing normal melanocytes, suggesting therapeutic potential in cancer treatment .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in melanoma cells via p53 pathway activation. |
| Antimicrobial | Effective against various bacterial strains. |
| Anti-inflammatory | Potential modulation of inflammatory pathways. |
Q & A
Q. What are the primary synthetic routes for preparing 9H-carbazole derivatives with anthracene and phenyl substituents?
The synthesis of anthracene-functionalized carbazoles typically involves cross-coupling reactions. For example, Ullmann-type coupling using copper catalysts can link carbazole to anthracene-phenyl groups, while Buchwald-Hartwig amination is effective for introducing aryl substituents at the nitrogen position. Key steps include:
- Using potassium carbonate as a base in dimethyl sulfoxide (DMSO) at 135°C for 24 hours to achieve N-arylation .
- Purification via precipitation in water followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate solids with ≥95% purity .
Reaction yields range from 53% to 89%, depending on substituent steric effects and catalyst choice .
Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?
- UV-Vis and fluorescence spectroscopy are critical for assessing π-π* transitions and emission spectra. Anthracene moieties typically show absorption at 350–400 nm, while carbazole contributes to blue-light emission .
- Cyclic voltammetry (CV) determines HOMO/LUMO levels. For example, carbazole derivatives often exhibit HOMO levels at -5.3 to -5.8 eV vs. vacuum, suitable for hole-transport layers in OLEDs .
- Density functional theory (DFT) calculations can model charge-transfer interactions between carbazole and anthracene units .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use self-contained breathing apparatus (SCBA) during fire incidents, as combustion may release toxic fumes (e.g., hydrogen cyanide) .
- Avoid skin/eye contact by wearing nitrile gloves and goggles . In case of exposure, rinse with water for 15 minutes and seek medical evaluation .
- Store in airtight containers away from ignition sources to prevent electrostatic discharge .
Advanced Research Questions
Q. How can researchers optimize solubility for thin-film deposition without compromising luminescent efficiency?
- Co-solvent systems (e.g., chloroform:dioxane 3:1) enhance solubility while maintaining film uniformity.
- Introduce alkyl side chains (e.g., ethyl or propyl groups) to the carbazole core to reduce crystallinity. For example, 9-propylcarbazole derivatives show improved solubility in THF and toluene .
- Avoid polar aprotic solvents like DMF if the compound contains acid-sensitive groups (e.g., boronic esters) .
Q. What mechanistic insights explain the compound’s anion-recognition capabilities?
- The carbazole NH group acts as a hydrogen-bond donor, selectively binding to anions like fluoride or acetate.
- Anthracene’s extended π-system enhances sensitivity via fluorescence quenching upon anion binding. For example, a 10–20 nm redshift in emission spectra is observed with nitrate ions .
- Competitive titration experiments using NMR or isothermal calorimetry (ITC) quantify binding constants (e.g., K = 10³–10⁵ M⁻¹ for carboxylates) .
Q. How can conflicting spectral data in literature be resolved for this compound?
- Batch-to-batch variability : Ensure synthetic reproducibility by standardizing catalysts (e.g., Pd(OAc)₂ vs. CuI) and reaction times .
- Polymorphism : Use single-crystal X-ray diffraction to confirm molecular packing. For example, carbazole-anthracene derivatives may adopt herringbone or π-stacked arrangements .
- Solvent effects : Re-measure UV-Vis spectra in degassed solvents to exclude oxygen-induced artifacts .
Q. What strategies address thermal instability in device fabrication?
- Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >300°C for carbazole-anthracene hybrids) .
- Blend with thermally stable polymers (e.g., poly(methyl methacrylate)) to improve film integrity at 150–200°C .
- Substitute labile groups (e.g., pinacol boronate esters) with more stable alternatives (e.g., trifluoroborate salts) .
Q. Methodological Notes
- Synthetic Reproducibility : Cross-validate reaction conditions (e.g., 135°C in DMSO vs. 120°C in xylene) using TLC or HPLC .
- Data Validation : Compare experimental results with DFT-predicted spectra (e.g., B3LYP/6-31G*) to confirm electronic transitions .
- Safety Compliance : Follow OSHA guidelines for handling nanoparticles generated during thin-film grinding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
